6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a methoxybenzoyl group, and a tetrahydro-pyridoindole structure, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The methoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
6-bromoindole: A simpler indole derivative with a bromine atom at the 6-position.
2-(4-methoxybenzoyl)indole: An indole derivative with a methoxybenzoyl group at the 2-position.
Tetrahydro-1H-pyrido[4,3-b]indole: The core structure without the bromine and methoxybenzoyl groups.
Uniqueness
6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the combination of its functional groups and the tetrahydro-pyridoindole structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H17BrN2O2 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H17BrN2O2/c1-24-13-7-5-12(6-8-13)19(23)22-10-9-17-15(11-22)14-3-2-4-16(20)18(14)21-17/h2-8,21H,9-11H2,1H3 |
InChI Key |
PLVDUXZKWZNPNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C4=C(N3)C(=CC=C4)Br |
Origin of Product |
United States |
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